molecular formula C17H14N2O2 B11845839 2-(3-Methoxyphenyl)quinoline-8-carboxamide CAS No. 655222-48-3

2-(3-Methoxyphenyl)quinoline-8-carboxamide

Cat. No.: B11845839
CAS No.: 655222-48-3
M. Wt: 278.30 g/mol
InChI Key: SJJFPPRONBELRL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(3-Methoxyphenyl)quinoline-8-carboxamide typically involves the reaction of 3-methoxyaniline with 8-chloroquinoline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using techniques like recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-(3-Methoxyphenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can yield reduced forms of the quinoline ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)quinoline-8-carboxamide involves the inhibition of protein kinases, which are enzymes that regulate various cellular processes. By inhibiting these kinases, the compound can induce apoptosis in cancer cells. The molecular targets of this compound include Bcl-2, BAX, and Caspase-3, which are proteins involved in the regulation of cell death . Additionally, the compound has been shown to inhibit the activity of Pim-1 kinase, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:

The presence of the methoxy group in this compound enhances its biological activity and selectivity, making it a unique and valuable compound for scientific research .

Properties

CAS No.

655222-48-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(3-methoxyphenyl)quinoline-8-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-21-13-6-2-5-12(10-13)15-9-8-11-4-3-7-14(17(18)20)16(11)19-15/h2-10H,1H3,(H2,18,20)

InChI Key

SJJFPPRONBELRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2

Origin of Product

United States

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